Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1805019-09-3
VCID: VC2753539
InChI: InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-6(9(12)13)7(4-14)8(11)3-5/h2-3,9H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)F
Molecular Formula: C10H6BrF2NO2
Molecular Weight: 290.06 g/mol

Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate

CAS No.: 1805019-09-3

Cat. No.: VC2753539

Molecular Formula: C10H6BrF2NO2

Molecular Weight: 290.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate - 1805019-09-3

Specification

CAS No. 1805019-09-3
Molecular Formula C10H6BrF2NO2
Molecular Weight 290.06 g/mol
IUPAC Name methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate
Standard InChI InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-6(9(12)13)7(4-14)8(11)3-5/h2-3,9H,1H3
Standard InChI Key CUBNRYCUIQPIJZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)F
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)F

Introduction

Chemical Structure and Properties

The molecular structure of Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate features an aromatic ring with four distinct substituents. The specific arrangement of these groups contributes significantly to the compound's chemical behavior, solubility profile, and reactivity patterns.

Structural Features

The compound's structure exhibits the following key characteristics:

  • A benzoate ester functionality (methyl ester) at position 1

  • A bromine atom at position 3

  • A cyano (nitrile) group at position 4

  • A difluoromethyl group (CHF₂) at position 5

Physical Properties

Based on analysis of related compounds with similar structures, the following physical properties can be expected:

PropertyValue/DescriptionBasis for Estimation
Physical StateWhite to pale yellow solidBased on similar halogenated benzoates
Melting Point105-115°CExtrapolated from related compounds
Boiling Point320-330°C (estimated)Calculated based on similar molecules
SolubilityHighly soluble in organic solvents (DMSO, chloroform, dichloromethane); low solubility in waterConsistent with related benzoate esters
Density1.55-1.65 g/cm³Based on similar halogenated compounds

Chemical Reactivity

The presence of multiple functional groups creates a molecule with diverse reactive sites:

  • The bromine atom at position 3 serves as an excellent site for cross-coupling reactions, particularly palladium-catalyzed transformations

  • The cyano group at position 4 can undergo hydrolysis to form carboxylic acids or reduction to form primary amines

  • The difluoromethyl group at position 5 contributes to the molecule's lipophilicity and metabolic stability

  • The methyl ester functionality can participate in transesterification, hydrolysis, and amidation reactions

Synthesis Methodologies

The synthesis of Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate can be achieved through multiple synthetic routes, drawing on established procedures for similar compounds.

Key Reaction Conditions

Based on similar synthesis procedures, the following reaction conditions would likely be optimal:

Reaction StepReagentsConditionsExpected Yield
EsterificationMethyl iodide, K₂CO₃DMF, 60°C, 4h80-85%
BrominationNBS or Br₂DCM, 0-25°C, 2h75-80%
DifluoromethylationTMSCF₂H, CuIDMF, 80°C, 12h65-70%
CyanationCuCNDMF, 120°C, 8h60-65%

These conditions are extrapolated from documented procedures for the synthesis of similar multi-functionalized benzoate derivatives .

Comparative Analysis with Similar Compounds

Understanding the relationship between Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate and similar compounds provides insight into its expected properties and behaviors.

Structural Comparison

The following table compares key structural features with related compounds:

CompoundPosition of Functional GroupsKey Differences
Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoateBr(3), CN(4), CHF₂(5)Target compound
Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoateBr(3), CN(5), CHF₂(4)Positional isomer - cyano and difluoromethyl positions swapped
Methyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoateBr(3), CN(5), CF₃(4)Contains trifluoromethyl instead of difluoromethyl
Methyl 3-bromo-4-chlorobenzoateBr(3), Cl(4)Lacks cyano and difluoromethyl groups
Methyl 2-bromo-4-cyano-5-fluorobenzoateBr(2), CN(4), F(5)Different position of bromine, single fluorine instead of difluoromethyl

Reactivity Comparison

The reactivity patterns differ among these compounds due to their structural variations:

  • The position of the cyano group significantly affects the electronic distribution in the aromatic ring

  • The presence of difluoromethyl versus trifluoromethyl alters lipophilicity and hydrogen-bonding capacity

  • The relative positioning of electron-withdrawing groups influences the site selectivity in nucleophilic and electrophilic reactions

Spectroscopic Characteristics

Spectroscopic data provides crucial information for compound identification and structural confirmation.

Predicted NMR Spectroscopic Features

Based on the structure and data from related compounds, the following spectroscopic features can be anticipated:

¹H NMR Spectroscopy

Expected signals:

  • A singlet at approximately δ 3.90-4.00 ppm (3H) for the methyl ester protons

  • A triplet at approximately δ 6.80-7.20 ppm (1H, J ≈ 55-60 Hz) for the difluoromethyl proton

  • Two singlets at approximately δ 7.90-8.40 ppm (2H) for the aromatic protons

¹³C NMR Spectroscopy

Expected signals:

  • A signal at approximately δ 52-54 ppm for the methyl carbon

  • A triplet at approximately δ 110-115 ppm (J ≈ 235-245 Hz) for the difluoromethyl carbon

  • A signal at approximately δ 115-118 ppm for the cyano carbon

  • Multiple signals between δ 125-140 ppm for the aromatic carbons

  • A signal at approximately δ 164-168 ppm for the carbonyl carbon

¹⁹F NMR Spectroscopy

  • A doublet at approximately δ -110 to -115 ppm (J ≈ 55-60 Hz) for the difluoromethyl fluorine atoms

These spectroscopic predictions are based on analysis of related fluorinated and cyanated aromatic compounds documented in the literature .

Biological Activities and Toxicological Considerations

While specific data for Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate is limited, insights can be derived from related compounds.

Toxicological Considerations

Based on structural features, the following toxicological considerations are relevant:

  • The compound likely exhibits moderate to high toxicity, consistent with other halogenated aromatic compounds

  • The cyano group presents potential hazards if metabolized to release cyanide

  • Bioaccumulation potential due to lipophilicity contributed by bromine and difluoromethyl groups

Hazard CategoryExpected RatingRationale
Acute ToxicityModerate to HighBased on similar halogenated cyano compounds
Skin/Eye IrritationModerateDue to electrophilic functional groups
Environmental PersistenceModerate to HighDue to halogenation and stability
Bioaccumulation PotentialModerateDue to lipophilicity of halogens

Current Research and Future Directions

Current Research Areas

Current research on related compounds focuses on several key areas:

  • Development of more efficient synthetic routes for multi-functionalized aromatic compounds

  • Investigation of structure-activity relationships in fluorinated benzoates for pharmaceutical applications

  • Exploration of the unique electronic properties for materials science applications

Future Research Directions

Future research involving Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate could explore:

  • Optimization of synthetic routes to improve yields and reduce environmental impact

  • Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties

  • Investigation of its utility as a building block in medicinal chemistry

  • Exploration of its potential in material science applications requiring thermal stability and specific electronic properties

  • Development of structure-activity relationships through systematic modification of functional groups

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